Butibufen

Descripción general

Descripción

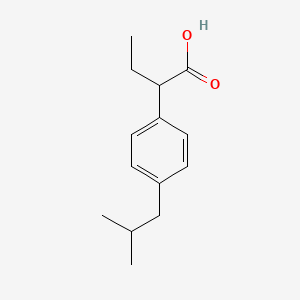

Butibufen es un fármaco antiinflamatorio no esteroideo (AINE) con propiedades analgésicas y antipiréticas. Se investigó principalmente para el tratamiento de la osteoartritis, la artritis reumatoide y otras artrosis . La fórmula molecular de this compound es C14H20O2 y tiene un peso molecular de 220.31 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Una de las rutas sintéticas para Butibufen implica la preparación de cloruro de 4-isobutylfenilbencilo haciendo pasar cloruro de hidrógeno a través de una suspensión de p-bromoaldehído y cloruro de zinc anhidro en isobutylbenceno. El cloruro de 4-isobutylbencilo resultante se hace reaccionar entonces con cianuro de sodio en etanol y agua bajo condiciones de reflujo .

Métodos de producción industrial: La producción industrial de this compound suele implicar rutas sintéticas similares, pero a mayor escala. El proceso incluye la preparación de intermediarios y sus reacciones posteriores en condiciones controladas para garantizar un alto rendimiento y pureza .

3. Análisis de las reacciones químicas

Tipos de reacciones: this compound experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: this compound puede oxidarse para formar ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados alcohólicos.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático, lo que lleva a la formación de diferentes derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los agentes halogenantes como el bromo o el cloro pueden utilizarse para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios ácidos carboxílicos, alcoholes y compuestos aromáticos sustituidos .

Análisis De Reacciones Químicas

Types of Reactions: Butibufen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted aromatic compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Butibufen, chemically classified as a phenylpropanoic acid derivative with the formula , primarily functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in converting arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Research indicates that this compound's effectiveness extends beyond mere pain relief, showcasing potential benefits in various inflammatory conditions.

Therapeutic Applications

-

Pain Management

- This compound has been studied for its efficacy in managing pain associated with conditions such as osteoarthritis and acute low back pain. A multicenter, double-blind, randomized controlled trial demonstrated its effectiveness compared to ibuprofen and diclofenac in treating acute low back pain.

- Anti-inflammatory Effects

-

Lysosomal Stabilization

- Research has also explored this compound's influence on enzyme activity and lysosomal membrane stabilization. A study found that while this compound did not modify beta-glucuronidase activity, it significantly affected acid phosphatase activity, suggesting a potential mechanism for its anti-inflammatory action .

-

Comparative Efficacy

- In comparative studies with other NSAIDs, this compound has been shown to possess unique pharmacological properties that may enhance its therapeutic profile. For example, it shares structural similarities with ibuprofen and flurbiprofen but has distinct effects on enzyme activity that could influence treatment outcomes .

Comparative Analysis with Other NSAIDs

The following table summarizes the structural and functional comparisons between this compound and other commonly used NSAIDs:

| Compound | Structure | Primary Action | Unique Features |

|---|---|---|---|

| This compound | C₁₄H₁₉O₂ | Analgesic, Anti-inflammatory | Unique synthesis method; specific biological activities |

| Ibuprofen | C₁₃H₁₈O₂ | Analgesic, Antipyretic | Widely used; available over-the-counter |

| Flurbiprofen | C₁₄H₁₄F₃O₂ | Analgesic, Anti-inflammatory | Contains fluorine; potent COX inhibitor |

| Naproxen | C₁₄H₁₄O₃ | Analgesic, Anti-inflammatory | Longer half-life; used for chronic pain |

Case Studies and Research Findings

- Clinical Study on Osteoarthritis

- Enzyme Activity Research

-

Comparative Studies

- A multicenter trial compared the efficacy of this compound against ibuprofen and diclofenac in managing acute low back pain, highlighting its competitive analgesic properties.

Mecanismo De Acción

Butibufen ejerce sus efectos inhibiendo las enzimas ciclooxigenasas (COX-1 y COX-2), que participan en la síntesis de prostaglandinas. Las prostaglandinas desempeñan un papel crucial en la mediación del dolor, la inflamación y la fiebre. Al inhibir estas enzimas, this compound reduce la producción de prostaglandinas proinflamatorias, aliviando así los síntomas asociados a las afecciones inflamatorias .

Compuestos similares:

Ibuprofeno: Otro AINE con propiedades analgésicas y antiinflamatorias similares.

Flurbiprofeno: Conocido por sus potentes efectos antiinflamatorios.

Ketoprofeno: Se utiliza por sus propiedades analgésicas y antiinflamatorias.

Unicidad de this compound: this compound es único por su inicio de acción más rápido y potencialmente menos efectos secundarios en comparación con otros AINE. Ha demostrado un efecto favorable sobre la agregación plaquetaria, lo que podría ser beneficioso para prevenir eventos trombóticos .

Comparación Con Compuestos Similares

Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.

Flurbiprofen: Known for its potent anti-inflammatory effects.

Ketoprofen: Used for its analgesic and anti-inflammatory properties.

Uniqueness of Butibufen: this compound is unique in its faster onset of action and potentially fewer side effects compared to other NSAIDs. It has shown a favorable effect on platelet aggregation, which could be beneficial in preventing thrombotic events .

Actividad Biológica

Butibufen is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and antipyretic properties. It is chemically classified as a phenylpropanoic acid derivative, with the formula . This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators involved in inflammation and pain signaling. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation .

1. Enzyme Activity and Lysosomal Stabilization

A study investigated the influence of this compound on enzyme activity and lysosomal membrane stabilization in Sprague-Dawley rats. The administration of this compound at doses of 50 mg/kg and 250 mg/kg did not significantly modify the free or total beta-glucuronidase activity. However, it did affect acid phosphatase activity, indicating a potential impact on lysosomal function .

2. Cell Viability and Hepatocyte Function

In vitro studies have shown that this compound affects cell viability and attachment in hepatocytes. At concentrations as low as 1 μM, it caused 100% cell death after 48 hours. Additionally, concentrations of 0.2-0.4 mM impaired gluconeogenesis from lactate and significantly inhibited ureogenesis . The following table summarizes the effects observed:

| Concentration (μM) | Exposure Time | Effect on Cell Viability |

|---|---|---|

| 0.1 | 60 min | No effect |

| 1 | 48 h | 100% cell death |

| 2-1000 | 6 h | Dose-dependent effects |

Summary of Findings

- Analgesic Properties : this compound effectively reduces pain through COX inhibition.

- Impact on Enzymes : Alters acid phosphatase activity without affecting lysosomal membrane stability.

- Cellular Effects : High concentrations lead to significant hepatocyte mortality and impaired metabolic functions.

Propiedades

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULSXYSSHHRCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60682-24-8 (hydrochloride salt) | |

| Record name | Butibufen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID201021603, DTXSID60866508 | |

| Record name | Butibufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(2-Methylpropyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-18-8 | |

| Record name | Butibufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butibufen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butibufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butibufen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTIBUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSS1TEM917 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is butibufen and what is its mechanism of action?

A1: this compound (2-(4-Isobutylphenyl)butyric acid) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. [, ] While its exact mechanism of action is not fully elucidated, like other NSAIDs, it is believed to exert its effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever. []

Q2: How is this compound metabolized in the body?

A2: While the specifics aren't fully elaborated in the provided literature, this compound's metabolism likely involves hepatic enzymes, similar to other NSAIDs. Further research is needed to fully characterize its metabolic pathways and potential drug-drug interactions.

Q3: Are there different formulations of this compound available?

A6: Yes, research indicates that this compound has been formulated into various pharmaceutical forms, including tablets, sachets containing microencapsulated drug with excipients, microemulsions, and creams. [] Additionally, there are studies comparing the pharmacokinetics and gastrointestinal effects of enteric-coated versus non-enteric-coated microcapsule formulations of this compound. []

Q4: What analytical techniques are used to quantify this compound?

A7: High-performance liquid chromatography (HPLC) is a well-established method for the determination and validation of this compound in various forms, including raw material, microencapsulated forms, and pharmaceutical preparations. [] This method is valued for its linearity, accuracy, precision, and sensitivity in quantifying this compound concentrations. []

Q5: Is there research on the phototoxicity of this compound?

A9: Yes, some studies have investigated the phototoxic potential of this compound and its photoproducts in vitro. [] This is an important aspect to consider for drugs with structures susceptible to light-induced degradation and potential for generating reactive species that can damage biological molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.